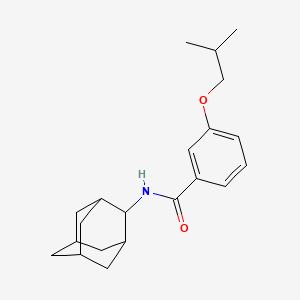
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine, also known as CF3-pyridine, is a pyridine-based compound that has gained significant attention in scientific research due to its unique properties. CF3-pyridine is a highly reactive compound that can be synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential as a catalyst in organic reactions.
Wirkmechanismus
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a highly reactive compound that can undergo various chemical reactions. It can act as a nucleophile or an electrophile, depending on the reaction conditions. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has been shown to undergo reactions with various functional groups, including aldehydes, ketones, and carboxylic acids.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can bind to certain receptors in the brain and modulate their activity. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has also been shown to have antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has several advantages for lab experiments, including its high reactivity and versatility. It can be used as a building block in the synthesis of various compounds and as a catalyst in organic reactions. However, 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a highly reactive compound that requires careful handling and storage. It can also be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine. One area of research is the development of new synthetic methods for 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine and its derivatives. Another area of research is the study of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine's potential as a catalyst in organic reactions. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine and its potential as a therapeutic agent.
Synthesemethoden
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethyl lithium and 2-chlorophenol with sodium hydride. Another method involves the reaction of 2-chloropyridine with trifluoromethyl iodide and 2-chlorophenol with potassium carbonate. The synthesis of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-9-3-1-2-4-10(9)18-11-6-5-8(7-17-11)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYZBDMMWHPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)
![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)

![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)

